An In-depth Technical Guide to 2,6-Dimethyl-4-heptanone: Chemical Properties and Structure
An In-depth Technical Guide to 2,6-Dimethyl-4-heptanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2,6-dimethyl-4-heptanone. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and methodological insights.
Chemical Identity and Structure
2,6-Dimethyl-4-heptanone, also widely known as diisobutyl ketone (DIBK), is an organic compound classified as a ketone.[1][2] Structurally, it features a carbonyl group on the fourth carbon of a heptane (B126788) chain, with methyl groups attached to the second and sixth carbon atoms.
The canonical SMILES representation of the molecule is CC(C)CC(=O)CC(C)C, and its IUPAC InChIKey is PTTPXKJBFFKCEK-UHFFFAOYSA-N.[3]
Chemical Structure Diagram
Caption: 2D structure of 2,6-Dimethyl-4-heptanone.
Physicochemical Properties
A summary of the key physicochemical properties of 2,6-dimethyl-4-heptanone is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2,6-dimethylheptan-4-one | [4] |
| Synonyms | Diisobutyl ketone (DIBK), Isovalerone | [5] |
| CAS Number | 108-83-8 | [6] |
| Molecular Formula | C₉H₁₈O | [6] |
| Molecular Weight | 142.24 g/mol | [5][6] |
| Appearance | Clear, colorless liquid | [5] |
| Odor | Mild, sweet, ether-like | [5] |
| Boiling Point | 165-170 °C | |
| Melting Point | -46 °C | [7] |
| Density | 0.808 g/mL at 25 °C | [5] |
| Vapor Pressure | 1.7 mmHg at 20 °C | [5] |
| Refractive Index (n²⁰/D) | 1.412 |
Table 2: Solubility and Stability
| Property | Description | Reference(s) |
| Water Solubility | 0.05 g/100 mL | [7] |
| Organic Solvent Solubility | Miscible with ethanol, ether, carbon tetrachloride, chloroform (B151607), and benzene. | [7] |
| Stability | Stable under normal conditions. | [5] |
| Incompatibilities | Strong oxidizing agents. May attack some plastics. | [7] |
| Flash Point | 49 °C (closed cup) | [5] |
| Autoignition Temperature | 396 °C | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2,6-dimethyl-4-heptanone are crucial for its application in research and development. While specific laboratory-scale synthesis procedures are not extensively detailed in publicly available literature, industrial production methods and general analytical protocols provide a strong foundation.
Synthesis Methodologies
Industrially, 2,6-dimethyl-4-heptanone is primarily produced through two main routes:
-
Hydrogenation of Phorone: Phorone, which is derived from the acid-catalyzed aldol (B89426) condensation of acetone, can be hydrogenated to yield diisobutyl ketone.[8]
-
Metal-Catalyzed Decomposition of Isovaleric Acid: The ketonization of isovaleric acid over a metal catalyst is another established industrial method.[7]
A patented laboratory-scale synthesis involves the reaction of triacetone dialcohol with a bifunctional catalyst capable of dehydration and hydrogenation.[9]
Illustrative Laboratory Protocol (Conceptual Workflow):
The following diagram outlines a conceptual workflow for a laboratory-scale synthesis based on the ketonization of a carboxylic acid, a general method for ketone synthesis.[10]
Caption: Conceptual workflow for the synthesis of 2,6-dimethyl-4-heptanone.
Analytical Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: A proton NMR spectrum provides information on the hydrogen environments in the molecule. For 2,6-dimethyl-4-heptanone, a spectrum can be acquired using a 400 MHz spectrometer with the sample dissolved in deuterated chloroform (CDCl₃).[11]
-
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum reveals the different carbon environments. This can also be performed in CDCl₃.[11]
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like 2,6-dimethyl-4-heptanone, the spectrum can be obtained as a neat liquid film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent like carbon tetrachloride (CCl₄).[11] The characteristic absorption for the carbonyl (C=O) group in a saturated aliphatic ketone is expected around 1715 cm⁻¹.[4][12]
General Procedure for Liquid Sample IR Spectroscopy:
-
Ensure the ATR crystal or salt plates of the IR spectrometer are clean.
-
Apply a small drop of the neat liquid sample to the crystal or between the plates.
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Clean the crystal or plates thoroughly with an appropriate solvent after analysis.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in determining the molecular weight and structure. Electron ionization (EI) is a common method for analyzing volatile compounds like 2,6-dimethyl-4-heptanone.[13]
Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 300.
The resulting mass spectrum can be compared with library data for confirmation. The NIST WebBook provides a reference mass spectrum for 2,6-dimethyl-4-heptanone.[13]
Reactivity and Applications
2,6-Dimethyl-4-heptanone undergoes typical ketone reactions. It is a stable compound but is incompatible with strong oxidizing agents.[7]
Due to its favorable properties, it has several industrial applications:
-
Solvent: It is used as a solvent for nitrocellulose, lacquers, and synthetic resins.[7]
-
Intermediate: It serves as an intermediate in the synthesis of various organic compounds, including inhibitors and dyes.
-
Extraction Solvent: It can be used as an extraction solvent for the determination of trace metals in aqueous samples.[7]
References
- 1. webassign.net [webassign.net]
- 2. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cognac heptanone, 108-83-8 [thegoodscentscompany.com]
- 6. Mechanistic Study of B(C6F5)3-Catalyzed Transfer Hydrogenation of Aldehydes/Ketones with PhSiH3 and Stoichiometric Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Dimethyl-4-heptanone Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 2,6-Dimethyl-4-heptanone(108-83-8) 1H NMR spectrum [chemicalbook.com]
- 9. 4,6-Dimethylheptan-2-one | 19549-80-5 | Benchchem [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Page loading... [wap.guidechem.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]
